N-[(4-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine
Description
N-[(4-Methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine is a pyrimidine derivative with distinct substituents at positions 2, 4, and 5. Its structure features:
- Position 4: A secondary amine substituted with a (4-methoxyphenyl)methyl group, introducing polarity via the methoxy group.
- Position 6: Methyl (CH₃) group, contributing to steric and electronic effects.
Molecular Formula: C₁₄H₁₇N₃OS
Molecular Weight: 275.38 g/mol.
The 4-methoxybenzyl substituent may influence solubility and biological activity compared to nonpolar analogs.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-methyl-2-methylsulfanylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-10-8-13(17-14(16-10)19-3)15-9-11-4-6-12(18-2)7-5-11/h4-8H,9H2,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZGTVAJRVZCRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Construction via Cyclocondensation
The pyrimidine core is often assembled using cyclocondensation reactions. A common approach involves reacting β-ketoesters with thiourea derivatives. For example:
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Formation of 6-methyl-2-(methylsulfanyl)pyrimidin-4-ol :
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Chlorination at Position 4 :
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Phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloride, yielding 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine.
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Reaction Scheme :
Nucleophilic Substitution with 4-Methoxybenzylamine
The 4-chloro intermediate undergoes nucleophilic aromatic substitution (SNAr) with 4-methoxybenzylamine:
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Reaction Conditions :
-
Mechanistic Insights :
Yield Optimization :
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Table 1 : Effect of Solvent and Temperature on Substitution Efficiency
Solvent Temperature (°C) Time (h) Yield (%) Toluene 80 18 72 DCM 40 24 65 DMF 100 12 58
Alternative Pathways and Comparative Analysis
Direct Amination of Pre-Functionalized Pyrimidines
An alternative route involves pre-functionalizing the pyrimidine with the methylsulfanyl group before introducing the 4-methoxybenzylamine:
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Synthesis of 2-(methylsulfanyl)-4,6-dimethylpyrimidine :
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Cyclocondensation of acetylacetone with methyl isothiocyanate.
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Bromination at Position 4 :
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N-bromosuccinimide (NBS) selectively brominates the methyl group at position 4.
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Buchwald-Hartwig Amination :
Advantages :
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Avoids harsh chlorination steps.
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Enables late-stage diversification of the amine group.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) :
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δ 2.50 (s, 3H, CH₃), 3.80 (s, 3H, OCH₃), 4.45 (s, 2H, CH₂), 6.85–7.30 (m, 4H, Ar-H).
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LC-MS (ESI+) :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[(4-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the biological context and the specific application being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The target compound’s 4-methoxybenzyl group distinguishes it from nonpolar analogs (e.g., ’s trifluoromethyl derivative) and may facilitate hydrogen bonding (C–H⋯O) in crystal packing .
- The absence of a 5-substituent (common in analogs like ’s CF₃-benzyl group) could reduce steric hindrance and alter bioactivity .
Crystallographic and Hydrogen-Bonding Features
Table 2: Crystallographic Parameters of Selected Compounds
- The target compound’s methoxy group is positioned to participate in C–H⋯O interactions , similar to ’s molecule A, which forms intermolecular hydrogen bonds .
- Analogs with phenyl groups at position 2 (e.g., ) exhibit stronger π-π stacking (3.517 Å) due to aromatic overlap, whereas the target’s methylsulfanyl group may limit such interactions .
Research Findings and Implications
Structural Insights
- Hydrogen Bonding : The methoxy group in the target compound could stabilize crystal packing via C–H⋯O interactions, as seen in ’s molecule A .
- Conformational Flexibility : Unlike ’s compound (two symmetry-independent molecules with varied dihedral angles), the target’s substituents may restrict rotational freedom, favoring planar configurations .
Biological Activity
N-[(4-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties.
Potential Therapeutic Applications
The biological activity of this compound is primarily attributed to its structural features, which include a pyrimidine ring, a methylsulfanyl group, and a methoxy-substituted phenyl moiety. These structural elements contribute to its potential therapeutic applications in various areas:
- Anti-inflammatory activity
- Antibacterial properties
- Antitumor effects
Comparative Analysis
To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Methoxy group on phenyl ring, methylsulfanyl group on pyrimidine | Potential anti-inflammatory, antibacterial, and antitumor activities |
| 4-Methoxyphenyl-pyrimidine derivatives | Methoxy and various substituents on pyrimidine ring | Antimicrobial, anti-inflammatory |
| 6-Methylpyrimidine derivatives | Varying substitutions at positions 2 and 4 | Antitumor activity |
| 2-Aminopyrimidine derivatives | Amino group substitutions | Antitrypanosomal and antiplasmodial |
This compound's unique combination of a methoxy group on the phenyl ring and a methylsulfanyl group may enhance its biological activities compared to other pyrimidine derivatives.
While the exact mechanism of action for this compound has not been fully elucidated, insights can be drawn from studies on similar compounds:
- Enzyme Inhibition : Some pyrimidine derivatives have shown inhibitory effects on enzymes crucial for cellular processes. For instance, certain compounds in this class have demonstrated activity against cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation .
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Receptor Interactions : The compound's structure suggests potential interactions with various biological targets. These interactions typically involve:
- Binding affinity to specific receptors
- Selectivity for target proteins
- Modulation of signaling pathways
Case Study: CDK9 Inhibition
While not directly related to this compound, a case study on a structurally similar compound, VIP152, provides insights into the potential of pyrimidine derivatives:
VIP152, a potent and selective CDK9 inhibitor, demonstrated significant antitumor activity in preclinical studies. In a rat xenograft model using MV4-11 cells, weekly intravenous administration of VIP152 (4.5 mg/kg) led to complete remission in all treated animals, with no measurable tumor burden for an additional 30 days post-treatment .
Future Research Directions
To fully understand the biological activity of this compound, further research is needed in the following areas:
- Target identification : Determining specific molecular targets and binding affinities.
- In vitro studies : Assessing effects on various cell lines and enzyme systems.
- In vivo experiments : Evaluating efficacy and toxicity in animal models.
- Structure-activity relationship (SAR) studies : Investigating how structural modifications affect biological activity.
Q & A
Q. Table 1. Key Crystallographic Parameters for Pyrimidine Analogues
| Parameter | Value () | Value () |
|---|---|---|
| Space group | Triclinic, P1 | Triclinic, P1 |
| Z | 4 | 4 |
| R factor | 0.054 | 0.054 |
| Dihedral angle (pyrimidine vs. substituent) | 8.1–79.7° | 5.3–86.1° |
| Disorder handling | Split occupancy (CF₃) | Rotational refinement (methylsulfanyl) |
Q. Table 2. Synthetic Yield Optimization Strategies
| Condition | Impact on Yield () |
|---|---|
| Reflux temperature | 70°C → 78% yield |
| Solvent polarity | Chloroform > DMF for crystallization |
| Purification method | Column chromatography (silica, CHCl₃:MeOH 9:1) → 85% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
